

In-Depth Technical Guide to DBCO-NHCO-PEG6-Biotin: Properties, Specifications, and Applications

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Compound of Interest

Compound Name: DBCO-NHCO-PEG6-Biotin

Cat. No.: B12419862

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and applications of **DBCO-NHCO-PEG6-Biotin**, a versatile heterobifunctional linker. This reagent is of significant interest to researchers in bioconjugation, chemical biology, and drug development, particularly in the fields of targeted protein degradation and bioorthogonal labeling.

Core Properties and Specifications

DBCO-NHCO-PEG6-Biotin is a chemically synthesized molecule composed of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a six-unit polyethylene glycol (PEG6) spacer, and a biotin molecule. This unique combination of components imparts specific functionalities that are highly valuable in a variety of research applications.

The DBCO group is a sterically-strained alkyne that enables rapid and highly specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The PEG6 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding.[1] The biotin moiety provides a high-affinity binding tag for streptavidin and avidin proteins, which is widely utilized for detection, purification, and immobilization of biomolecules.[1][3]

Quantitative Data Summary

Property	Specification	Reference(s)
Molecular Formula	C43H59N5O10S	[4][5]
Purity	≥95%	[4]
Solubility	Soluble in DMSO and DMF	[4]
Storage (Solid)	Store at -20°C, desiccated and in the dark.	[4][5]
Storage (In solvent)	-80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).	[4]

Key Applications and Experimental Protocols

The primary applications of **DBCO-NHCO-PEG6-Biotin** revolve around its ability to link molecules of interest to a biotin tag via a stable triazole linkage. This makes it an invaluable tool for:

- Protein Labeling: Attaching a biotin tag to proteins for subsequent detection with streptavidin-conjugated reporters (e.g., enzymes, fluorophores).[1]
- PROTAC Synthesis: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[6][7]
- Bioconjugation: General purpose bioconjugation to attach biotin to various azide-modified biomolecules or surfaces.[1]

Experimental Protocol 1: General Protein Biotinylation using SPAAC

This protocol describes the biotinylation of a protein containing an azide group using **DBCO-NHCO-PEG6-Biotin**.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS)
- **DBCO-NHCO-PEG6-Biotin**
- Anhydrous DMSO
- Desalting column for purification

Procedure:

- **Protein Preparation:** Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
- **DBCO-NHCO-PEG6-Biotin Preparation:** Prepare a 10 mM stock solution of **DBCO-NHCO-PEG6-Biotin** in anhydrous DMSO.
- **Conjugation Reaction:** Add a 10-20 fold molar excess of the **DBCO-NHCO-PEG6-Biotin** stock solution to the protein solution. It is important to keep the final concentration of DMSO below 10% to prevent protein denaturation.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- **Purification:** Remove the unreacted **DBCO-NHCO-PEG6-Biotin** and byproducts using a desalting column or other suitable size-exclusion chromatography method.
- **Characterization:** The biotinylated protein can be characterized by methods such as SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate, or by mass spectrometry to confirm conjugation.

Experimental Protocol 2: Synthesis of a PROTAC using DBCO-NHCO-PEG6-Biotin

This protocol outlines a general two-step synthesis of a PROTAC, where an E3 ligase ligand is first conjugated to the **DBCO-NHCO-PEG6-Biotin** linker, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker (if the linker has a free carboxyl or amine group for this reaction first)

Note: The commercially available **DBCO-NHCO-PEG6-Biotin** has a terminal biotin. For PROTAC synthesis, a variant with a reactive group instead of biotin would be used, for example, DBCO-NHCO-PEG6-COOH. The following protocol assumes such a variant is used.

Materials:

- DBCO-NHCO-PEG6-COOH
- E3 ligase ligand with a free amine (e.g., pomalidomide)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)

Procedure:

- Dissolve DBCO-NHCO-PEG6-COOH (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the DBCO-linker-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.

Step 2: SPAAC Reaction with Azide-Functionalized Target Protein Ligand

Materials:

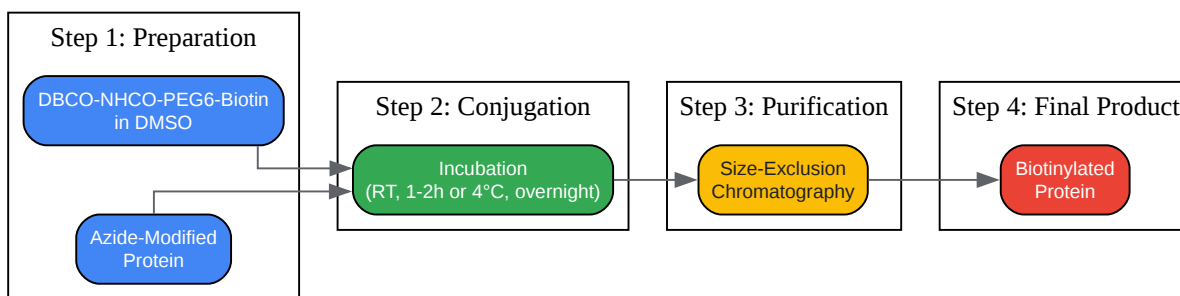
- Purified DBCO-linker-E3 ligase ligand conjugate
- Azide-functionalized target protein ligand
- Anhydrous DMSO

Procedure:

- Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.
- Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent potential degradation of the DBCO group.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final PROTAC as a solid.

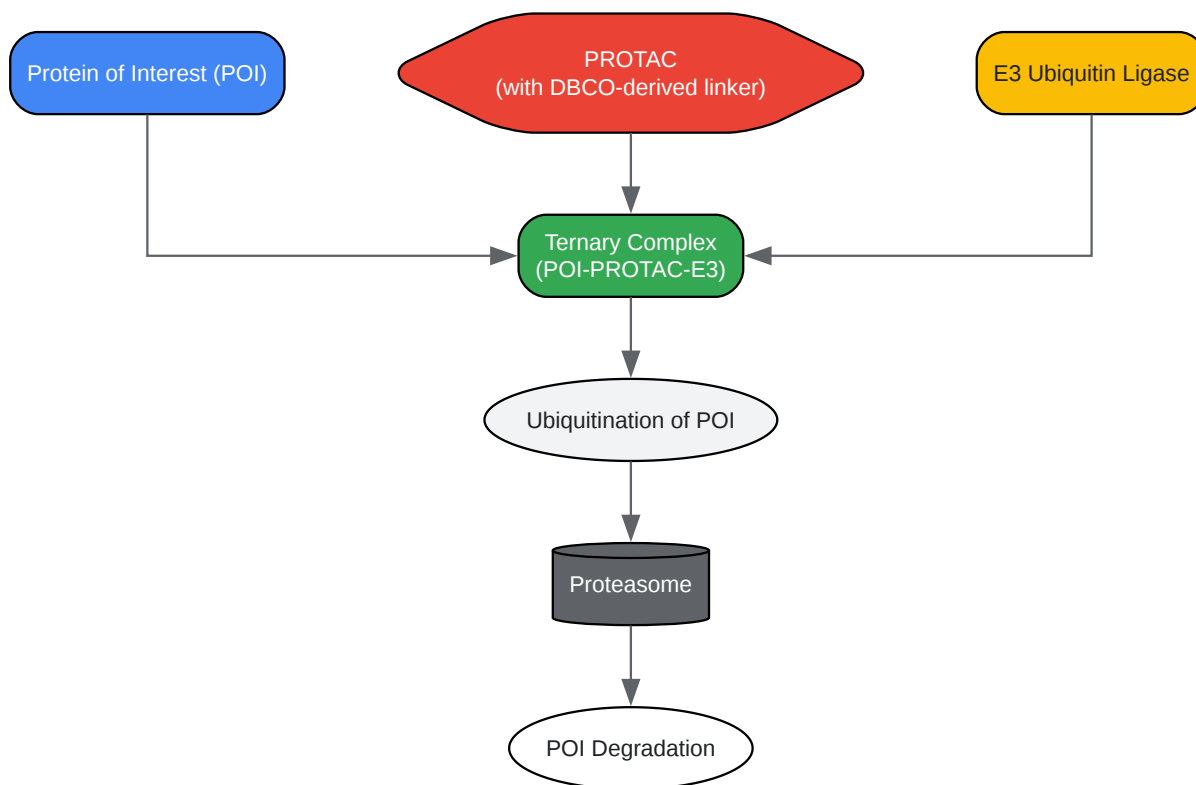
Visualizing Workflows and Mechanisms

To better illustrate the processes described, the following diagrams are provided.



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Caption: Experimental workflow for protein biotinylation via SPAAC.



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Caption: General mechanism of PROTAC-mediated protein degradation.

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